
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, trimethylsilyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl and trimethylsilyl are used to control the reactivity of different functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: This compound shares the tert-butyl and trimethylsilyl groups but has a different core structure.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with similar functional groups but a different ring system.
Uniqueness
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring
Eigenschaften
Molekularformel |
C19H33NO4Si |
|---|---|
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-(2-trimethylsilylethyl) 3-prop-2-ynylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H33NO4Si/c1-8-10-19(16(21)23-13-14-25(5,6)7)11-9-12-20(15-19)17(22)24-18(2,3)4/h1H,9-15H2,2-7H3 |
InChI-Schlüssel |
SZVAXNOIYSTSSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


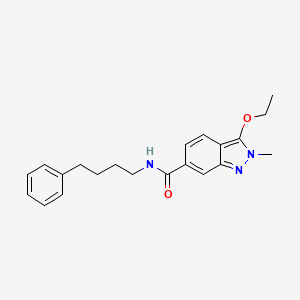
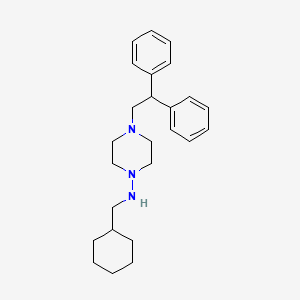
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
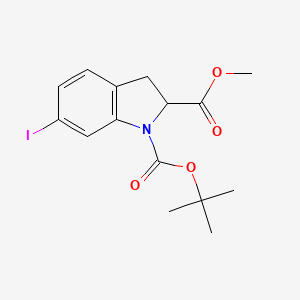
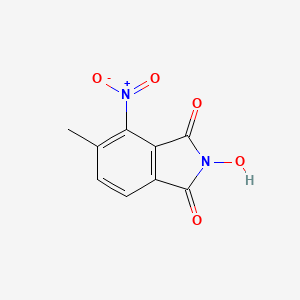
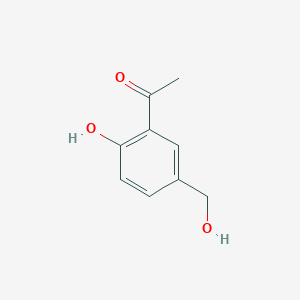

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)

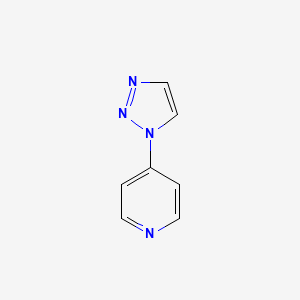
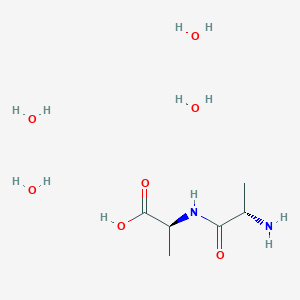
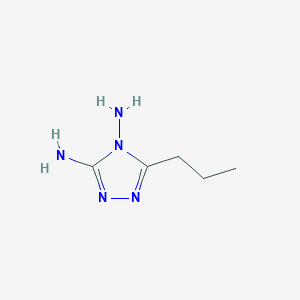
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
